Cas no 1093878-02-4 (2-(2,5-dichlorophenyl)acetaldehyde)

2-(2,5-Dichlorophenyl)acetaldehyde is a chlorinated aromatic aldehyde with the molecular formula C₈H₆Cl₂O. This compound is characterized by its reactive aldehyde functional group and dichlorophenyl substituent, making it a valuable intermediate in organic synthesis. Its structure allows for further derivatization, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The electron-withdrawing effects of the chlorine atoms enhance its reactivity in nucleophilic addition and condensation reactions. High purity grades are available to ensure consistent performance in sensitive applications. Proper handling is recommended due to its potential lachrymatory properties and sensitivity to air and moisture. Storage under inert conditions is advised to maintain stability.
2-(2,5-dichlorophenyl)acetaldehyde structure
1093878-02-4 structure
Product name:2-(2,5-dichlorophenyl)acetaldehyde
CAS No:1093878-02-4
MF:C8H6Cl2O
MW:189.038640499115
MDL:MFCD02261739
CID:2104207
PubChem ID:59525830

2-(2,5-dichlorophenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(2,5-dichlorophenyl)acetaldehyde
    • (2,5-Dichlorophenyl)acetaldehyde
    • SCHEMBL3507727
    • DA-15674
    • VQLVKLHHPJTTAW-UHFFFAOYSA-N
    • MFCD02261739
    • EN300-1231466
    • A1-42404
    • (2,5-Dichlorophenyl)acetaldehyde, 97%
    • 1093878-02-4
    • AKOS012095621
    • CS-0350300
    • MDL: MFCD02261739
    • Inchi: InChI=1S/C8H6Cl2O/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,4-5H,3H2
    • InChI Key: VQLVKLHHPJTTAW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 187.9795702g/mol
  • Monoisotopic Mass: 187.9795702g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 17.1Ų

2-(2,5-dichlorophenyl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB570314-1 g
(2,5-Dichlorophenyl)acetaldehyde, 97%; .
1093878-02-4 97%
1g
€916.70 2023-06-14
Enamine
EN300-1231466-10000mg
2-(2,5-dichlorophenyl)acetaldehyde
1093878-02-4
10000mg
$4667.0 2023-10-02
Enamine
EN300-1231466-500mg
2-(2,5-dichlorophenyl)acetaldehyde
1093878-02-4
500mg
$847.0 2023-10-02
Enamine
EN300-1231466-5000mg
2-(2,5-dichlorophenyl)acetaldehyde
1093878-02-4
5000mg
$3147.0 2023-10-02
abcr
AB570314-1g
(2,5-Dichlorophenyl)acetaldehyde, 97%; .
1093878-02-4 97%
1g
€916.70 2024-08-02
abcr
AB570314-5 g
(2,5-Dichlorophenyl)acetaldehyde, 97%; .
1093878-02-4 97%
5g
€2597.10 2023-06-14
Enamine
EN300-1231466-50mg
2-(2,5-dichlorophenyl)acetaldehyde
1093878-02-4
50mg
$252.0 2023-10-02
Enamine
EN300-1231466-1000mg
2-(2,5-dichlorophenyl)acetaldehyde
1093878-02-4
1000mg
$1086.0 2023-10-02
abcr
AB570314-5g
(2,5-Dichlorophenyl)acetaldehyde, 97%; .
1093878-02-4 97%
5g
€2597.10 2024-08-02
Enamine
EN300-1231466-250mg
2-(2,5-dichlorophenyl)acetaldehyde
1093878-02-4
250mg
$538.0 2023-10-02

Additional information on 2-(2,5-dichlorophenyl)acetaldehyde

Comprehensive Analysis of 2-(2,5-dichlorophenyl)acetaldehyde (CAS No. 1093878-02-4): Properties, Applications, and Industry Trends

2-(2,5-dichlorophenyl)acetaldehyde (CAS No. 1093878-02-4) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. As a chlorinated aromatic aldehyde, it serves as a versatile building block in synthetic chemistry. The compound's molecular formula C8H6Cl2O and molecular weight of 189.04 g/mol make it particularly valuable for designing targeted molecular architectures in drug discovery programs.

Recent studies highlight the growing demand for halogenated aromatic compounds like 2-(2,5-dichlorophenyl)acetaldehyde in developing next-generation therapeutics. The 2,5-dichloro substitution pattern on the phenyl ring enhances the compound's electronic properties, making it valuable for structure-activity relationship (SAR) studies. Researchers are particularly interested in its potential as a precursor for heterocyclic compounds with biological activity, aligning with current trends in fragment-based drug design.

From a synthetic chemistry perspective, 1093878-02-4 offers multiple reactive sites for selective functionalization. The aldehyde group enables various condensation reactions, while the dichlorophenyl moiety can participate in cross-coupling reactions. This dual reactivity makes it valuable for creating molecular diversity libraries, a hot topic in modern combinatorial chemistry approaches. The compound's stability under various conditions also contributes to its growing popularity in high-throughput screening applications.

Environmental considerations surrounding chlorinated organic compounds have led to significant advancements in the green synthesis of derivatives from 2-(2,5-dichlorophenyl)acetaldehyde. Current research focuses on developing catalytic processes that minimize waste and energy consumption, addressing the pharmaceutical industry's push toward sustainable chemistry practices. These developments align with increasing searches for eco-friendly synthetic methods and green alternatives in chemical production.

The analytical characterization of CAS 1093878-02-4 typically involves advanced techniques such as HPLC-MS, NMR spectroscopy, and X-ray crystallography. These methods are crucial for quality control in preclinical research applications, where compound purity directly impacts biological testing results. Recent publications demonstrate its utility in developing small molecule inhibitors targeting various enzymes, reflecting the compound's relevance in current drug discovery pipelines.

Market analysis indicates growing interest in 2,5-dichloro substituted compounds like 2-(2,5-dichlorophenyl)acetaldehyde for agricultural applications. Its derivatives show promise in developing novel crop protection agents with improved environmental profiles. This application area has gained attention due to increasing global focus on food security and sustainable agriculture, topics frequently searched in conjunction with specialty chemicals.

Storage and handling recommendations for 1093878-02-4 emphasize standard laboratory practices for air-sensitive aldehydes. The compound typically requires protection from light and moisture, stored under inert atmosphere at controlled temperatures. These protocols ensure material stability for long-term research projects, a consideration increasingly important for academic laboratories and industrial R&D facilities.

Future perspectives for 2-(2,5-dichlorophenyl)acetaldehyde include potential applications in material science, particularly in developing organic electronic materials. The compound's π-conjugated system and electron-withdrawing groups make it interesting for designing functional polymers and molecular semiconductors. This aligns with current technological trends toward flexible electronics and organic photovoltaics, areas receiving substantial research funding worldwide.

In conclusion, CAS 1093878-02-4 represents a valuable chemical building block with diverse applications across multiple scientific disciplines. Its unique combination of aromatic chlorination and aldehyde functionality provides numerous opportunities for molecular innovation. As research continues to explore its potential, 2-(2,5-dichlorophenyl)acetaldehyde will likely maintain its position as an important tool in modern synthetic chemistry and drug development efforts.

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Amadis Chemical Company Limited
(CAS:1093878-02-4)2-(2,5-dichlorophenyl)acetaldehyde
A1103005
Purity:99%/99%
Quantity:1g/5g
Price ($):543.0/1539.0